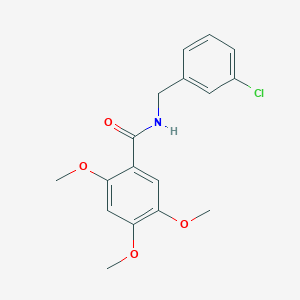
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide, also known as TFA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide may also inhibit the activity of enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been shown to have a low toxicity profile and does not exhibit significant side effects in vitro or in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is its versatility in various fields of scientific research. N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide can be easily synthesized and has a wide range of potential applications. However, one of the limitations of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide research, including its potential as an anticancer agent, its use in organic synthesis, and its application in material science. Further studies are needed to fully understand the mechanism of action of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide and its potential applications in various fields of scientific research. Additionally, the development of new synthesis methods for N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide may lead to the discovery of new compounds with potential applications in medicine, materials science, and other fields.
Méthodes De Synthèse
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is synthesized by reacting 2-furyl acetic acid with tert-butylamine and phenyl isocyanate. The reaction is catalyzed by triethylamine and yields N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been used as a reagent to synthesize various compounds, including pyrroles, pyridines, and indoles. In material science, N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been used as a monomer to synthesize various polymers, including polyacrylamides and polyurethanes.
Propriétés
IUPAC Name |
(E)-N-tert-butyl-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)18-16(19)15(12-14-10-7-11-20-14)13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,19)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIKZLWLWIINTF-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C/C1=CC=CO1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)


![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)


![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)


![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)